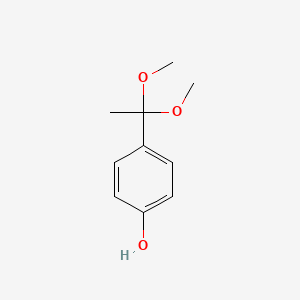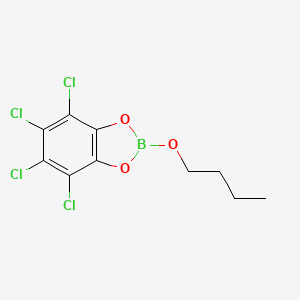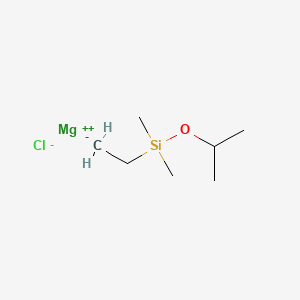
magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride is a chemical compound with the CAS number 222712-56-3 This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride typically involves the reaction of magnesium with ethyl-dimethyl-propan-2-yloxysilane in the presence of a chloride source. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized silane derivatives, while reduction reactions can produce reduced magnesium complexes .
Scientific Research Applications
Magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions can result in a range of biological effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride include other organosilane derivatives and magnesium complexes. Examples include:
- Magnesium;dimethyl-propan-2-yloxysilane;chloride
- Magnesium;ethyl-trimethylsilane;chloride
- Magnesium;dimethyl-ethylsilane;chloride
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique properties make it valuable for various applications in research and industry .
Properties
CAS No. |
222712-56-3 |
|---|---|
Molecular Formula |
C7H17ClMgOSi |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride |
InChI |
InChI=1S/C7H17OSi.ClH.Mg/c1-6-9(4,5)8-7(2)3;;/h7H,1,6H2,2-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
VYKARSCDCLLYJE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)O[Si](C)(C)C[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


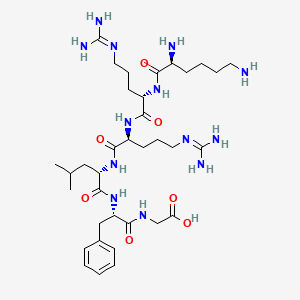
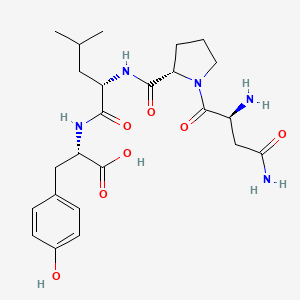
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
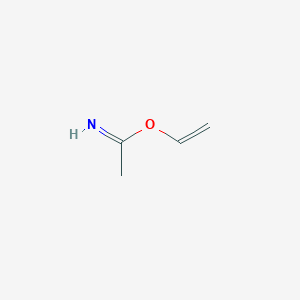
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

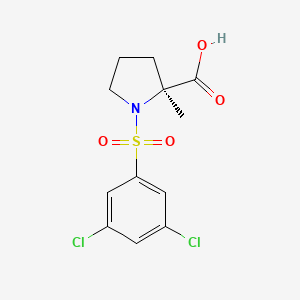
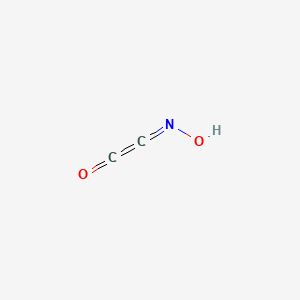
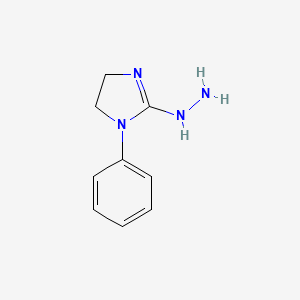
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
